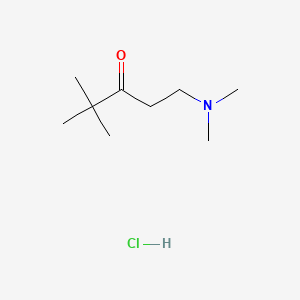![molecular formula C6H13NO4S B1274278 4-[(2-Hydroxyethyl)amino]tetrahydrothiophene-3-ol 1,1-dioxide CAS No. 302581-36-8](/img/structure/B1274278.png)
4-[(2-Hydroxyethyl)amino]tetrahydrothiophene-3-ol 1,1-dioxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 2-substituted 3-amino-4-hydroxymethylthiophenes has been reported as an alternative to the previously known methods involving oximation of oxothiophenes. The process described involves an intramolecular nitrile oxide cycloaddition (INOC) process, which starts with the condensation of nitroalkenes and allylmercaptan, followed by dehydration. This results in the formation of tetrahydrothieno(3,4-c)isoxazoline. Subsequent N,O-bond cleavage of this compound upon hydride reduction yields thiophenes that are of biological interest .
Molecular Structure Analysis
The molecular structure of the synthesized thiophenes is significant due to the presence of the amino and hydroxymethyl groups on the thiophene ring. These functional groups are likely to influence the chemical reactivity and physical properties of the molecules. The thiophene ring itself is a heterocyclic compound, which is known to be a core structure in many biologically active compounds .
Chemical Reactions Analysis
The synthesized thiophenes can undergo various chemical reactions due to their functional groups. The presence of the amino group allows for further substitution reactions, which can be used to modify the molecule for different biological applications. The hydroxymethyl group also provides a site for chemical modifications, such as esterification or etherification, which can alter the solubility and reactivity of the compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of the synthesized thiophenes are not explicitly detailed in the provided data. However, the presence of the hydroxymethyl group suggests that these compounds would have increased solubility in polar solvents compared to thiophenes without such substituents. The amino group could also contribute to the basicity of the compound and potentially form salts with acids, which could further affect the solubility and stability .
In another study, the synthesis of 4,6-dihydrothieno[3,4-b]thiophene 5,5-dioxide is described as a precursor to 2,3-dihydro-2,3-dimethylenethiophene. This compound can be easily alkylated and loses SO2 upon heating, which makes it a useful synthetic equivalent for further chemical transformations. This suggests that the compound has significant thermal reactivity, which could be an important consideration in its handling and storage .
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
- 4-[(2-Hydroxyethyl)amino]tetrahydrothiophene-3-ol 1,1-dioxide and its derivatives are synthesized through various chemical reactions, including intramolecular nitrile oxide cycloaddition processes and N,O-bond cleavage. These compounds are of interest due to their biological properties (Pistarà et al., 2011).
- Tetrahydrothiophene-based compounds exhibit a broad spectrum of biological activities and are found in both natural and nonnatural products, highlighting their importance in medicinal chemistry (Benetti et al., 2012).
- The chemical reactivity of these compounds allows for diverse applications, such as the formation of Diels–Alder cycloadducts, showcasing their utility in organic synthesis (Markoulides et al., 2012).
Industrial and Technological Applications
- Tetrahydrothiophene derivatives are used in the synthesis of odorant substances for liquid petroleum gas (LPG), serving as safety indicators in case of gas leaks (Swaid et al., 2022).
- Modified graphene oxide using aminothiophenol shows potential for dye and copper removal, demonstrating the compound's applicability in environmental remediation (Chen et al., 2016).
Biological and Medicinal Research
- Tetrahydrothiophene derivatives are studied for their inclusion properties with small organic molecules, which could have implications for drug delivery and molecular recognition (Morohashi et al., 2013).
- These compounds are also explored for their reactivity with electrophiles, which is essential for developing new pharmaceuticals and biological research tools (Dyachenko et al., 2018).
Safety and Hazards
Eigenschaften
IUPAC Name |
4-(2-hydroxyethylamino)-1,1-dioxothiolan-3-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO4S/c8-2-1-7-5-3-12(10,11)4-6(5)9/h5-9H,1-4H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAEPTSKEUROVQX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CS1(=O)=O)O)NCCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10389116 |
Source


|
| Record name | 3-Hydroxy-4-[(2-hydroxyethyl)amino]-1lambda~6~-thiolane-1,1-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10389116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>29.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24808270 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
302581-36-8 |
Source


|
| Record name | 3-Hydroxy-4-[(2-hydroxyethyl)amino]-1lambda~6~-thiolane-1,1-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10389116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














